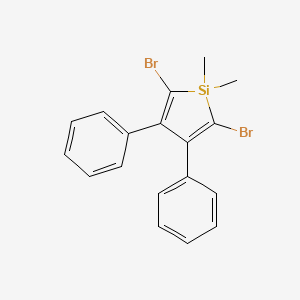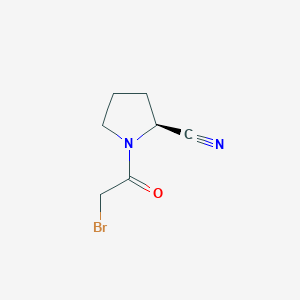
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Vue d'ensemble
Description
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a bromoacetyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of (S)-prolinamide with bromoacetyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is cooled to 0°C. Potassium carbonate is then added to neutralize the reaction mixture, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Reduction: Amino-pyrrolidine derivatives.
Oxidation: Lactams and other oxidized pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein modifications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Pyrrolidine-2-carboxamide hydrochloride
- tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
- ®-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
- ®-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
Uniqueness
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of both a bromoacetyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCJKBHHSQBM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452614 | |
| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207557-33-3 | |
| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






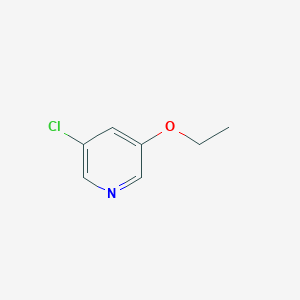
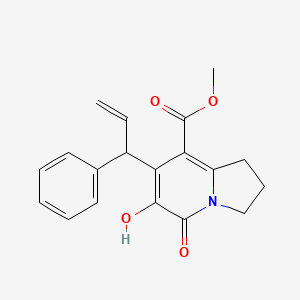
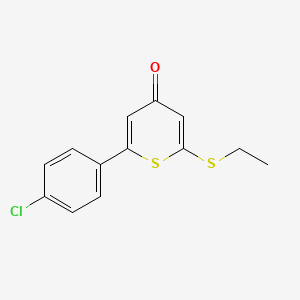

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)
![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)
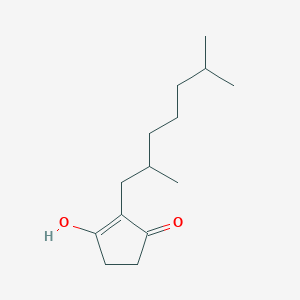
![N7-Methyl-N2,N7-diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624815.png)
![Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]-](/img/structure/B1624819.png)
